molecular formula C15H19N3O3 B7693904 N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B7693904
M. Wt: 289.33 g/mol
InChI Key: OGDCPRWMQGIVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known by its abbreviated name, MEOPA. MEOPA is a type of oxadiazole compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MEOPA is not fully understood, but it is believed to involve the interaction of the compound with metal ions. MEOPA has been shown to selectively bind to copper ions, making it a potential candidate for use in copper ion detection.
Biochemical and Physiological Effects:
MEOPA has been shown to have antioxidant and anti-inflammatory effects in various in vitro and in vivo studies. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MEOPA has several advantages for use in laboratory experiments. It is a fluorescent probe that can be used for the detection of metal ions, making it a useful tool for researchers in the field of metal ion detection. However, MEOPA has limitations as well. It is a relatively new compound, and its properties and potential applications are still being studied. Additionally, the synthesis of MEOPA is a multi-step process that requires expertise in organic chemistry.

Future Directions

For research on MEOPA include the development of new fluorescent probes and the investigation of its potential therapeutic applications.

Synthesis Methods

The synthesis of MEOPA involves a multi-step process that starts with the reaction of 2-methoxybenzohydrazide with ethyl acetoacetate to form 3-(2-methoxyphenyl)-1-(ethoxycarbonyl)-1,2-dihydropyrazole-5-carboxylate. This intermediate product is then reacted with ethyl chloroacetate to form N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

MEOPA has been the subject of various scientific studies due to its potential applications in different fields. One of the primary areas of research for MEOPA is its use as a fluorescent probe for detecting metal ions. MEOPA has also been studied for its anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Properties

IUPAC Name

N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-16-13(19)9-6-10-14-17-15(18-21-14)11-7-4-5-8-12(11)20-2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDCPRWMQGIVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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